molecular formula C36H50N6O5 B3319961 Unii-jwv15QH0OB CAS No. 1192224-26-2

Unii-jwv15QH0OB

Cat. No.: B3319961
CAS No.: 1192224-26-2
M. Wt: 646.8 g/mol
InChI Key: CUXBSWCTEGIRQD-SYQUUIDJSA-N
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Preparation Methods

The synthesis of Unii-jwv15QH0OB involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of N-(methoxycarbonyl)-3-methyl-L-valine: This intermediate is prepared by reacting 3-methyl-L-valine with methoxycarbonyl chloride under basic conditions.

    Coupling with 2-amino-3,3-dimethyl-1-oxobutylamine: The intermediate is then coupled with 2-amino-3,3-dimethyl-1-oxobutylamine to form a peptide bond.

    Addition of 2-hydroxy-4-phenylbutyl group: The next step involves the addition of a 2-hydroxy-4-phenylbutyl group to the growing molecule.

    Final coupling with 4-(2-pyridinyl)phenylmethyl hydrazide: The final step is the coupling of the intermediate with 4-(2-pyridinyl)phenylmethyl hydrazide to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Unii-jwv15QH0OB undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts

Scientific Research Applications

Unii-jwv15QH0OB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Unii-jwv15QH0OB involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Unii-jwv15QH0OB can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and stereochemistry, which confer specific properties and applications that are distinct from those of related compounds.

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45)/t28-,29-,30+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBSWCTEGIRQD-SYQUUIDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099424
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192224-26-2
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192224-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir metabolite M6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Methoxycarbonyl)-3-methyl-L-valine 2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(METHOXYCARBONYL)-3-METHYL-L-VALINE 2-((2S,3S)-3-(((2S)-2-AMINO-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV15QH0OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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